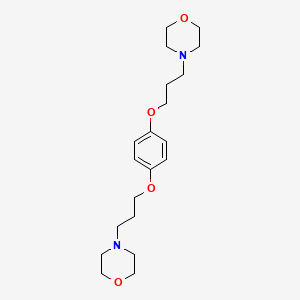
1,4-Bis(3-morpholinopropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(3-morpholinopropoxy)benzene is a synthetic organic compound with the molecular formula C20H32N2O4 and a molecular weight of 364.48 g/mol . It is characterized by the presence of two morpholinopropoxy groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its high purity and is primarily used in research and development .
Métodos De Preparación
The synthesis of 1,4-Bis(3-morpholinopropoxy)benzene involves the reaction of 1,4-dihydroxybenzene with 3-chloropropylmorpholine under basic conditions. The reaction typically proceeds as follows:
Reactants: 1,4-dihydroxybenzene and 3-chloropropylmorpholine.
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Análisis De Reacciones Químicas
1,4-Bis(3-morpholinopropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(3-morpholinopropoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(3-morpholinopropoxy)benzene involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The morpholinopropoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed that the compound can influence cellular processes by altering protein function .
Comparación Con Compuestos Similares
1,4-Bis(3-morpholinopropoxy)benzene can be compared with other similar compounds, such as:
1,4-Bis(2-morpholinopropoxy)benzene: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
1,4-Bis(4-morpholinopropoxy)benzene: Another structurally related compound with different substitution positions, affecting its reactivity and applications.
1,4-Bis(3-piperidinopropoxy)benzene:
This compound stands out due to its unique combination of morpholinopropoxy groups, which confer specific chemical and biological properties, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C20H32N2O4 |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
4-[3-[4-(3-morpholin-4-ylpropoxy)phenoxy]propyl]morpholine |
InChI |
InChI=1S/C20H32N2O4/c1(7-21-9-15-23-16-10-21)13-25-19-3-5-20(6-4-19)26-14-2-8-22-11-17-24-18-12-22/h3-6H,1-2,7-18H2 |
Clave InChI |
DISPLJKYRVKUFS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCOC2=CC=C(C=C2)OCCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12312479.png)
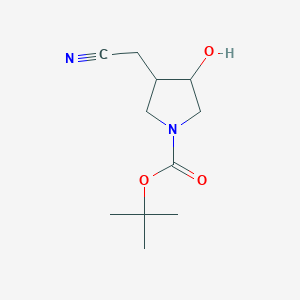
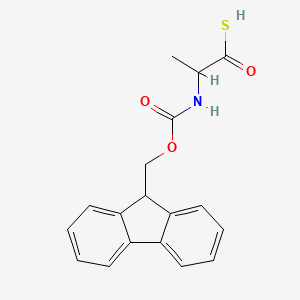
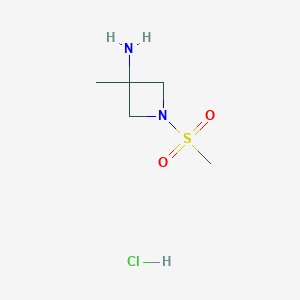
![5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B12312497.png)
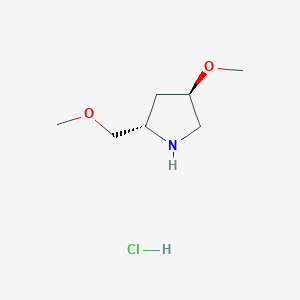
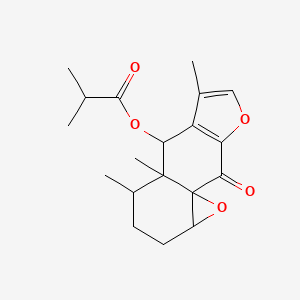
![6-(Chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12312521.png)
![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)-2H,3H,4H,6H-pyrimido[4,5-d][1,3]diazine-2,4-dione](/img/structure/B12312530.png)
![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis](/img/structure/B12312538.png)
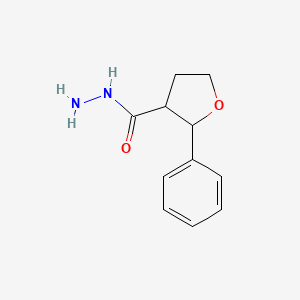
![rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12312554.png)
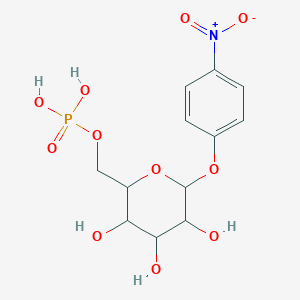
![19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12312572.png)
